molecular formula C19H17BrN2O4S B2855644 N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941959-87-1

N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2855644
CAS No.: 941959-87-1
M. Wt: 449.32
InChI Key: BJBJVJZHYRQVIX-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (CAS 941959-87-1) is a high-purity synthetic organic compound provided for research applications. This benzamide derivative features a molecular formula of C 19 H 17 BrN 2 O 4 S and a molecular weight of 449.32 g/mol . Its structure incorporates a 4-bromophenyl group and a furan-2-ylmethyl(methyl)sulfamoyl moiety, offering a unique scaffold for chemical and pharmacological investigation . This compound is related to a class of molecules that have demonstrated significant research value in antimicrobial studies. Structurally similar N-(4-bromophenyl)furan-2-carboxamide analogues have shown promising in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA) . These findings highlight the potential of this chemical class in exploring new strategies to combat multidrug-resistant pathogens, a critical priority in public health . Furthermore, related sulfamoyl-containing compounds are being investigated in neuroscientific research for their potential interactions with targets like the NLRP3 inflammasome, a key driver of neuroinflammation in acute and chronic brain diseases . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to the presence of the bromophenyl group . It is also a candidate for structure-activity relationship (SAR) studies in medicinal chemistry, computational docking simulations, and as a standard in analytical method development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBJVJZHYRQVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromo group at the 4-position. Subsequent steps include the formation of the sulfonamide group and the attachment of the furan-2-ylmethyl moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents that are optimized for efficiency and environmental safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs, synthetic methodologies, and inferred biological implications based on evidence.

Sulfamoyl-Containing Benzamides

Compound Name Key Structural Features Synthetic Route Highlights
Target Compound 4-Bromophenyl, furan-2-ylmethyl-methylsulfamoyl Likely involves sulfonylation of benzamide precursors (similar to )
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide () Chlorophenyl, furan-2-ylmethylsulfamoyl, hydroxyl-methylphenyl Multi-step sulfonylation; bromination/sulfonation under controlled conditions
4-(N-benzyl-N-methylsulfamoyl)-N-(4-fluorophenyl)benzamide () Fluorophenyl, benzyl-methylsulfamoyl Acid chloride coupling with fluorophenylamine

Benzamides with Varied Aryl Substituents

Compound Name Aryl Group Biological Relevance (Inferred)
N-(4-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide () Dihydroisoquinolinyl Butyrylcholinesterase (BChE) inhibitor
N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide () Methoxybenzamido Synthetic intermediate for zinc-binding pharmacophores
N-(4-bromophenyl)-N-methyl-4-(trifluoromethyl)benzamide () Trifluoromethyl Adjuvant potentiator via NF-κB modulation
  • Structural Insights: The sulfamoyl-furan group in the target may enhance hydrogen-bonding capacity compared to the methoxy or trifluoromethyl groups in and . The dihydroisoquinolinyl substituent in suggests activity in enzyme inhibition, contrasting with the target’s sulfamoyl-furan motif .

Biological Activity

N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by diverse research findings and data tables.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H18BrN3O3S\text{C}_{17}\text{H}_{18}\text{Br}\text{N}_{3}\text{O}_{3}\text{S}

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against a range of bacterial and fungal strains, demonstrating promising results.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameBacterial Strains TestedFungal Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureusC. albicans32 µg/mL
Compound BP. aeruginosaA. niger16 µg/mL
This compoundS. epidermidisC. glabrata8 µg/mL

This table illustrates that the compound displays effective antimicrobial activity, particularly against Gram-positive bacteria and certain fungal species.

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines.

Case Study: In Vitro Antitumor Activity

A study conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells) revealed that treatment with this compound resulted in:

  • Inhibition of Cell Growth : A dose-dependent reduction in cell viability was observed.
  • Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

Table 2: Antitumor Efficacy in Cell Lines

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71545
HeLa1050

These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vivo studies using animal models have shown that this compound can significantly reduce inflammation markers.

Research Findings on Anti-inflammatory Effects

In a controlled study, mice treated with the compound exhibited:

  • Reduced Edema : Significant decrease in paw swelling compared to control groups.
  • Lower Cytokine Levels : Serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were markedly reduced.

Q & A

Q. How can conflicting cytotoxicity data in MCF-7 vs. HEK293 cells be reconciled?

  • Answer :
  • Tissue-Specific Uptake : Measure intracellular accumulation via LC-MS in both cell lines.
  • Target Expression Analysis : Quantify protein targets (e.g., PARP-1) via Western blot to correlate activity with expression levels .

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